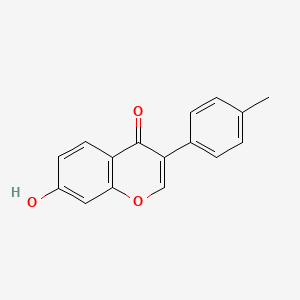

7-Hydroxy-3-(4-methylphenyl)-4H-1-benzopyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are a group of naturally occurring and synthetic compounds known for their diverse biological activities This particular compound is characterized by the presence of a hydroxy group at the 7th position and a p-tolyl group at the 3rd position on the chromone scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanocoumarin with p-tolylmagnesium bromide in dry benzene to form the desired product . Another approach includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing coumarin derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable techniques such as continuous flow synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The chromone ring can be reduced under specific conditions to yield dihydrochromones.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one involves its interaction with various molecular targets. For instance, its antifungal activity is attributed to the inhibition of fungal cell wall synthesis. In cancer research, it has been shown to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division . The compound’s antioxidant properties also contribute to its biological activities by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

4-Hydroxycoumarin: Known for its anticoagulant properties and used in drugs like Warfarin.

3-Phenylcoumarin: Exhibits similar biological activities and is used in medicinal chemistry.

Osthole: A natural coumarin derivative with antifungal and anticancer properties.

Uniqueness: 7-Hydroxy-3-(p-tolyl)-4H-chromen-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a hydroxy group and a p-tolyl group on the chromone scaffold provides a distinct profile of reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

7-Hydroxy-3-(4-methylphenyl)-4H-1-benzopyran-4-one, commonly referred to as a flavonoid compound, exhibits a diverse range of biological activities. This article explores its pharmacological properties, focusing on its antioxidant, anti-inflammatory, and anticancer activities, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H14O3 and a molecular weight of approximately 268.26 g/mol. Its structural uniqueness, characterized by a hydroxyl group at the 7-position and a 4-methylphenyl substituent at the 3-position, enhances its biological activity compared to other flavonoids.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound effectively scavenges free radicals, thereby protecting cells from oxidative stress and damage .

- Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

- Cell Signaling Modulation : The compound may influence cell growth and apoptosis by modulating various signaling pathways.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress markers in various cell models, making it a potential therapeutic agent for conditions associated with oxidative damage .

Anti-inflammatory Effects

The compound demonstrates anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects have been validated in both in vitro and in vivo studies .

Anticancer Potential

Several studies have evaluated the anticancer activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 7.56 ± 2.23 | Significant inhibition |

| HeLa (Cervical) | 42.8 | Moderate inhibition |

| BT549 (Breast) | 20.1 | High activity |

| SK-N-MC (Neuroblastoma) | 9.64 ± 2.7 | Significant inhibition |

These findings suggest that the compound has potential as an anticancer agent, particularly against breast cancer cells .

Case Studies

A notable study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing an IC50 value of approximately 7.56 µM, indicating potent antiproliferative activity . Another study highlighted its ability to induce apoptosis in cancer cells at concentrations as low as 5 µM, demonstrating its therapeutic potential .

Comparison with Similar Compounds

To contextualize the efficacy of this compound, it is useful to compare it with other flavonoids:

| Compound | Key Activity | IC50 (µM) |

|---|---|---|

| Quercetin | Antioxidant | ~10 |

| Kaempferol | Anti-inflammatory | ~15 |

| Luteolin | Anticancer | ~20 |

This comparison illustrates that while similar compounds exhibit beneficial activities, this compound shows promising potency in specific contexts .

Properties

CAS No. |

449175-73-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

7-hydroxy-3-(4-methylphenyl)chromen-4-one |

InChI |

InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)14-9-19-15-8-12(17)6-7-13(15)16(14)18/h2-9,17H,1H3 |

InChI Key |

UQILLCCQINBHJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.